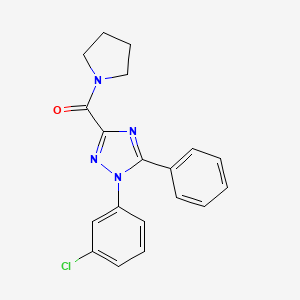

(1-(3-Chlorophenyl)-5-phenyl-1H-1,2,4-triazol-3-yl)(pyrrolidin-1-yl)methanone

Description

Properties

Molecular Formula |

C19H17ClN4O |

|---|---|

Molecular Weight |

352.8 g/mol |

IUPAC Name |

[1-(3-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]-pyrrolidin-1-ylmethanone |

InChI |

InChI=1S/C19H17ClN4O/c20-15-9-6-10-16(13-15)24-18(14-7-2-1-3-8-14)21-17(22-24)19(25)23-11-4-5-12-23/h1-3,6-10,13H,4-5,11-12H2 |

InChI Key |

YRAAHGPKMANUPX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C(=O)C2=NN(C(=N2)C3=CC=CC=C3)C4=CC(=CC=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(3-Chlorophenyl)-5-phenyl-1H-1,2,4-triazol-3-yl)(pyrrolidin-1-yl)methanone typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazine derivatives and carboxylic acids or their derivatives.

Introduction of the Chlorophenyl and Phenyl Groups: The chlorophenyl and phenyl groups can be introduced through substitution reactions using appropriate halogenated precursors.

Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group can be attached through nucleophilic substitution reactions involving pyrrolidine and suitable electrophilic intermediates.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrrolidinyl groups, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can occur at the triazole ring or the chlorophenyl group, resulting in the formation of reduced analogs.

Substitution: The compound can participate in substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.

Major Products Formed:

Oxidation Products: Oxidized derivatives with hydroxyl, carbonyl, or carboxyl groups.

Reduction Products: Reduced analogs with hydrogenated triazole or chlorophenyl groups.

Substitution Products: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing triazole structures exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar triazole derivatives possess potent activity against a range of bacteria and fungi. The incorporation of the pyrrolidine moiety may enhance these effects by improving solubility and bioavailability.

Antioxidant Properties

Triazoles have been studied for their antioxidant capabilities. The compound's structure allows it to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. Experimental assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) tests have shown promising results for triazole derivatives in inhibiting oxidative reactions.

Central Nervous System Effects

There is emerging evidence that triazole derivatives may influence central nervous system (CNS) pathways. The potential modulation of neurotransmitter systems could lead to applications in treating disorders such as anxiety or depression. Research into related compounds has highlighted their ability to act as allosteric modulators at G protein-coupled receptors (GPCRs), suggesting a pathway for therapeutic development.

Case Studies

Mechanism of Action

The mechanism of action of (1-(3-Chlorophenyl)-5-phenyl-1H-1,2,4-triazol-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets such as enzymes or receptors. The triazole ring and the attached functional groups enable the compound to bind to active sites or allosteric sites, modulating the activity of the target molecules. This can lead to inhibition or activation of biochemical pathways, depending on the nature of the interaction.

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazole Derivatives

Key Observations :

- Chlorophenyl Position : The 3-chlorophenyl substitution in the target compound may favor distinct binding interactions compared to 4-chlorophenyl analogues (e.g., ), which could alter receptor affinity.

- Heterocyclic Linkages : Replacement of phenyl with isoxazole (TT001) or pyrazolopyridine introduces varied electronic profiles, impacting solubility and target selectivity.

- Pyrrolidine vs. Other Amines: The pyrrolidinyl methanone in the target compound offers a balance between rigidity and flexibility, contrasting with morpholine or piperazine derivatives, which may exhibit higher basicity .

Pharmacological Activity

Table 2: Pharmacological Profiles of Selected Compounds

Key Observations :

- Stress-Related Applications : TT001/TT002 demonstrate efficacy in stress and anxiety models, suggesting that triazole-isoxazole derivatives (like the target compound) may share similar neuropharmacological targets .

- Structural-Activity Relationships (SAR) : The presence of electron-withdrawing groups (e.g., chlorine) and aromatic systems correlates with enhanced binding to CNS targets .

Physicochemical Properties

Table 3: Physicochemical Comparison

Biological Activity

The compound (1-(3-Chlorophenyl)-5-phenyl-1H-1,2,4-triazol-3-yl)(pyrrolidin-1-yl)methanone (CAS No. 933556-28-6) is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 352.82 g/mol. The structure features a triazole ring fused with a pyrrolidine moiety, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that triazole derivatives exhibit a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound under review has shown promising results in various studies.

Anticancer Activity

Several studies have investigated the anticancer potential of triazole derivatives. A notable study demonstrated that related compounds exhibited significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 8b | MDA-MB231 | 42.5 |

| 8o | HCT 116 | 64.3 |

| 8n | Mia-PaCa2 | 68.4 |

These findings suggest that the incorporation of the triazole moiety enhances the anticancer properties of the compounds .

The mechanism by which triazole derivatives exert their effects often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, some studies indicate that these compounds may interact with tubulin or inhibit angiogenesis pathways, leading to reduced tumor growth .

Case Studies

A recent study focused on the synthesis and biological evaluation of various triazole derivatives, including this compound. The study reported:

- Synthesis Method : The compound was synthesized through a multi-step reaction involving pyrrolidine and triazole precursors.

- Biological Evaluation : The synthesized compounds were tested against several cancer cell lines (e.g., MDA-MB231, HCT116). The results indicated that the compound exhibited significant cytotoxicity, with IC50 values comparable to established chemotherapeutics .

Antimicrobial and Anti-inflammatory Activities

In addition to anticancer properties, some studies have explored the antimicrobial and anti-inflammatory potential of similar triazole derivatives. For example:

- Antimicrobial Activity : Certain derivatives demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Activity : Compounds were evaluated in models of inflammation where they showed reduced levels of pro-inflammatory cytokines.

Q & A

Basic: What are the standard synthetic routes for preparing (1-(3-Chlorophenyl)-5-phenyl-1H-1,2,4-triazol-3-yl)(pyrrolidin-1-yl)methanone, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the triazole core followed by coupling with pyrrolidine. Key steps include:

- Core formation : Cyclocondensation of hydrazine derivatives with nitriles or carbonyl compounds under acidic/basic conditions.

- Coupling : Amidation or nucleophilic substitution between the triazole intermediate and pyrrolidine, often using coupling agents like EDCI or HOBt in anhydrous solvents (e.g., DMF or THF) .

- Optimization : Reaction temperature (e.g., 60–100°C), solvent polarity, and catalyst selection (e.g., DMAP for acylation) are critical. Purity is monitored via TLC or HPLC, with yields improved by inert atmospheres (N₂/Ar) .

Advanced: How can computational methods (e.g., DFT or MD simulations) predict the reactivity of the triazole-pyrrolidine moiety in this compound?

DFT calculations can map electron density distributions to identify nucleophilic/electrophilic sites. For example:

- The triazole N2 atom (electron-rich) may participate in hydrogen bonding, while the carbonyl group acts as an electrophilic center.

- Molecular dynamics (MD) simulations in solvated environments (e.g., water/DMSO) predict solubility and aggregation tendencies, aiding in crystallography or formulation design.

Validation requires cross-referencing with experimental data, such as X-ray crystallography (e.g., bond lengths/angles in similar triazole-pyrrolidine structures ).

Basic: What spectroscopic techniques are essential for characterizing this compound, and how are spectral discrepancies resolved?

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., 3-chlorophenyl vs. phenyl groups). Aromatic protons appear at δ 7.2–8.1 ppm, while pyrrolidine protons resonate at δ 1.8–3.5 ppm .

- MS : High-resolution ESI-MS confirms molecular mass (e.g., [M+H]⁺ peak). Discrepancies in fragmentation patterns may arise from tautomerism in the triazole ring, resolved via 2D NMR (e.g., NOESY) .

- XRD : Single-crystal X-ray diffraction definitively assigns stereochemistry and crystal packing .

Advanced: How do steric and electronic effects influence the compound’s biological activity in enzyme inhibition assays?

- Steric effects : The 3-chlorophenyl group may hinder binding to hydrophobic enzyme pockets, as observed in similar triazole derivatives targeting kinases .

- Electronic effects : The pyrrolidine’s electron-donating nature enhances carbonyl polarization, increasing electrophilicity for covalent interactions with catalytic residues (e.g., serine hydrolases).

- Methodology : Competitive inhibition assays (IC₅₀ determination) paired with molecular docking (e.g., AutoDock Vina) validate structure-activity relationships .

Basic: What strategies ensure reproducibility in synthesizing this compound across different laboratories?

- Standardized protocols : Detailed reaction parameters (e.g., 72-hour reflux in ethanol for cyclization ).

- Quality control : Batch-wise NMR and HPLC analysis to detect impurities (e.g., unreacted starting materials).

- Data sharing : Public spectral databases (e.g., PubChem) or crystallography repositories (CCDC) for cross-validation .

Advanced: How can crystallographic data resolve contradictions in reported solubility or stability profiles?

- Crystal lattice analysis (via XRD) identifies polymorphs affecting solubility. For example, a monoclinic vs. orthorhombic lattice may alter dissolution rates in PBS .

- Stability studies under varied pH/temperature correlate with degradation pathways (e.g., hydrolysis of the pyrrolidine amide bond at pH < 3), validated via LC-MS .

Basic: What are the key physicochemical properties (e.g., logP, pKa) of this compound, and how are they experimentally determined?

- logP : Measured via shake-flask method (octanol/water partition) or HPLC retention time calibration. Predicted logP ~3.5 due to aromatic/hydrophobic groups .

- pKa : Potentiometric titration identifies ionizable groups (e.g., triazole NH, pKa ~2.5–4.0).

- Thermal stability : DSC/TGA analysis reveals decomposition above 200°C .

Advanced: What mechanistic insights explain conflicting catalytic outcomes in reactions involving this compound?

- Competing reaction pathways (e.g., SN1 vs. SN2 in pyrrolidine substitution) may arise from solvent polarity (aprotic vs. protic) or leaving-group ability.

- Kinetic studies (e.g., Eyring plots) differentiate mechanisms, while in situ IR monitors intermediate formation .

Basic: How is the compound’s purity assessed, and what thresholds are acceptable for in vitro studies?

- HPLC : Purity ≥95% (UV detection at 254 nm) .

- Elemental analysis : C/H/N percentages within ±0.4% of theoretical values.

- Impurity profiling : LC-MS identifies byproducts (e.g., dechlorinated analogs) .

Advanced: What strategies mitigate batch-to-batch variability in biological activity assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.